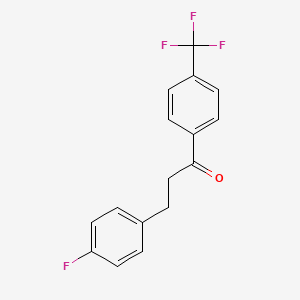

3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone

Übersicht

Beschreibung

3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. The general synthetic route is as follows:

Starting Materials: The synthesis begins with 4-fluorobenzene and 4-trifluoromethylbenzoyl chloride.

Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a catalyst.

Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

Procedure: The 4-fluorobenzene is added to a solution of 4-trifluoromethylbenzoyl chloride in the presence of anhydrous aluminum chloride. The mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

Workup: After completion of the reaction, the mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall productivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-(4-Fluorophenyl)-4’-trifluoromethylbenzoic acid.

Reduction: Formation of 3-(4-Fluorophenyl)-4’-trifluoromethylpropanol.

Substitution: Formation of halogenated derivatives such as 3-(4-Fluorophenyl)-4’-trifluoromethyl-2-chloropropiophenone.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Enzyme Inhibition

Research indicates that compounds similar to 3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone exhibit inhibitory activity against phospholipase A2, an enzyme implicated in inflammatory processes. This inhibition can be crucial in developing anti-inflammatory drugs. The compound's structure allows for selective binding, enhancing its therapeutic potential .

2. Antibacterial Activity

Recent studies have explored the antibacterial properties of fluorinated compounds, including derivatives of this compound. These compounds have shown promising results against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group significantly enhances antibacterial activity .

3. Dopamine Transporter Ligands

Analogous compounds have been synthesized and evaluated for their binding affinity to dopamine transporters. Some derivatives demonstrate increased selectivity and potency compared to existing ligands, indicating potential applications in treating neurological disorders such as Parkinson's disease .

Material Science Applications

1. Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for producing materials with enhanced thermal stability and chemical resistance. The fluorinated structure contributes to lower surface energy, making these materials suitable for applications in coatings and adhesives .

2. Photonic Devices

Due to its unique optical properties, this compound can be utilized in the development of photonic devices. The presence of fluorine atoms can enhance the performance characteristics of organic light-emitting diodes (OLEDs) and other optoelectronic devices by improving charge transport properties .

Synthetic Organic Chemistry Applications

1. Synthetic Intermediates

This compound serves as a valuable intermediate in synthesizing more complex organic molecules. Its reactivity allows for various transformations, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals .

2. Radical Transformations

Recent advancements have demonstrated that this compound can participate in radical transformations, leading to the synthesis of novel fluorinated products. These reactions are significant for developing new materials with tailored properties for specific applications .

Data Tables

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of a series of fluorinated ketones against various bacterial strains. The results indicated that modifications to the trifluoromethyl group resulted in compounds with significantly higher antibacterial activity compared to traditional antibiotics.

Case Study 2: Dopamine Transporter Binding

In a pharmacological study, several derivatives of this compound were synthesized and tested for their binding affinity at dopamine transporters. The most potent compound demonstrated an affinity that was 10-fold greater than that of existing treatments.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings enhance its binding affinity and specificity towards these targets. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone: Similar structure with a chlorine atom instead of a fluorine atom.

3-(4-Fluorophenyl)-4’-methylpropiophenone: Similar structure with a methyl group instead of a trifluoromethyl group.

3-(4-Fluorophenyl)-4’-trifluoromethylacetophenone: Similar structure with an acetophenone backbone instead of a propiophenone backbone.

Uniqueness

3-(4-Fluorophenyl)-4’-trifluoromethylpropiophenone is unique due to the presence of both a fluorophenyl group and a trifluoromethyl group, which impart distinct electronic and steric properties

Biologische Aktivität

The compound 3-(4-Fluorophenyl)-4'-trifluoromethylpropiophenone (often referred to as FTPP ) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Synthesis of this compound

FTPP can be synthesized through various organic reactions, typically involving the introduction of fluorinated groups that enhance its biological properties. The synthesis often employs methodologies such as Friedel-Crafts acylation or other coupling reactions to achieve the desired trifluoromethyl and fluorophenyl substitutions.

Anticancer Properties

Research indicates that compounds with similar structures to FTPP exhibit significant anticancer activities. For instance, derivatives of 4-fluorophenyl groups have been shown to enhance the potency of anticancer agents, particularly in prostate cancer cell lines. In studies, certain derivatives demonstrated IC50 values as low as 18 µM against LNCaP prostate cancer cells, indicating strong antiproliferative effects .

Antimicrobial Activity

FTPP and its analogs have also been evaluated for antimicrobial properties. Compounds featuring trifluoromethyl groups are noted for their enhanced lipophilicity and potential to penetrate bacterial membranes effectively. For example, one study highlighted that similar fluorinated compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.78 µg/mL to 6.25 µg/mL against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism by which FTPP exerts its biological effects is primarily linked to its interaction with specific molecular targets:

- Glycine Transporters : Compounds structurally related to FTPP have been shown to inhibit glycine transporters, which play a crucial role in neurotransmission and may influence synaptic activity .

- Enzyme Inhibition : The presence of fluorine atoms in the structure is known to modulate enzyme interactions, potentially leading to enhanced inhibition of target enzymes involved in cancer cell proliferation and survival.

Case Studies

- Prostate Cancer Cell Line Study : A series of derivatives related to FTPP were synthesized and tested against LNCaP and PC-3 prostate cancer cell lines. The most active compound showed a significant reduction in prostate-specific antigen (PSA) levels, suggesting a potential therapeutic application in prostate cancer management .

- Antimicrobial Efficacy Study : In a comprehensive evaluation of various fluorinated compounds, FTPP analogs demonstrated potent activity against multiple bacterial strains, outperforming non-fluorinated counterparts significantly in terms of MIC values .

Table 1: Anticancer Activity of FTPP Derivatives

| Compound | Cell Line | IC50 (µM) | PSA Inhibition (%) |

|---|---|---|---|

| Compound A | LNCaP | 18 | 46 |

| Compound B | PC-3 | 25 | 30 |

| FTPP | LNCaP | TBD | TBD |

Table 2: Antimicrobial Activity of FTPP Analogues

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | MRSA | 0.78 |

| Compound D | E. coli | >100 |

| FTPP | S. aureus | TBD |

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F4O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNCFKZTBYMDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644591 | |

| Record name | 3-(4-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654673-19-5 | |

| Record name | 3-(4-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.